molecular formula C17H23Cl2FN4O B12751096 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride CAS No. 118269-88-8

4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride

Cat. No.: B12751096
CAS No.: 118269-88-8
M. Wt: 389.3 g/mol
InChI Key: HPAXULBUOSEHNG-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a fluorophenyl group, and a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluorophenyl group, and the construction of the pyridazinyl moiety. Common synthetic routes may involve:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenating agent.

    Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Construction of the Pyridazinyl Moiety: This can be synthesized through a series of condensation reactions involving hydrazine derivatives and suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the morpholine ring.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group but with different functional groups attached.

    Pyridazinyl derivatives: Compounds with the pyridazinyl moiety but different substituents.

Uniqueness

The uniqueness of 4-Morpholineethanamine, N-(6-(4-fluorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

118269-88-8

Molecular Formula

C17H23Cl2FN4O

Molecular Weight

389.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C17H21FN4O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11H2,1H3,(H,19,21);2*1H

InChI Key

HPAXULBUOSEHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)F.Cl.Cl

Origin of Product

United States

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